molecular formula C33H28IN3O6 B15001647 N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzamide

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzamide

Cat. No.: B15001647
M. Wt: 689.5 g/mol
InChI Key: OZEVBQNBVCMJLX-UHFFFAOYSA-N
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Description

N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODOBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as carbamoyl, isoindole, and iodobenzamide moieties.

Properties

Molecular Formula

C33H28IN3O6

Molecular Weight

689.5 g/mol

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodobenzamide

InChI

InChI=1S/C33H28IN3O6/c1-42-28-14-12-20(18-29(28)43-2)15-16-35-30(38)24-9-5-6-10-27(24)36-31(39)25-17-21(11-13-26(25)34)19-37-32(40)22-7-3-4-8-23(22)33(37)41/h3-14,17-18H,15-16,19H2,1-2H3,(H,35,38)(H,36,39)

InChI Key

OZEVBQNBVCMJLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O)I)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODOBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: Involving the reaction of amines with carboxylic acid derivatives.

    Substitution Reactions: Utilizing halogenated intermediates to introduce the iodo group.

    Cyclization Reactions: Forming the isoindole ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODOBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}PHENYL)-5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODOBENZAMIDE is unique due to its complex structure, which imparts specific chemical and biological properties. Its combination of functional groups and molecular architecture distinguishes it from other similar compounds.

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